molecular formula C9H6BrF2N B12868426 6-Bromo-3-(difluoromethyl)-1H-indole

6-Bromo-3-(difluoromethyl)-1H-indole

Cat. No.: B12868426
M. Wt: 246.05 g/mol
InChI Key: OONXSJIAISPJGW-UHFFFAOYSA-N
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Description

6-Bromo-3-(difluoromethyl)-1H-indole (CAS 1784840-73-8) is a high-value indole derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold in drug development, particularly for its potential to modulate various targets in neurodegenerative diseases (NDs) such as Alzheimer's and Parkinson's . This compound is expertly engineered for structural diversification; the bromo substituent at the 6-position is a strategic handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures . Simultaneously, the difluoromethyl group at the 3-position introduces unique electronic and steric properties, with the fluorine atoms acting as a bioisostere that can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity . This combination of features makes it a critical building block for synthesizing novel indole-based compounds to probe biochemical pathways or develop potential therapeutics. Its application is especially relevant in developing multifunctional ligands aimed at pathological protein aggregation, synaptic dysfunction, and other hallmarks of neurodegeneration . Furthermore, difluoromethylated indole derivatives have been utilized as sophisticated probes to study enzyme mechanisms, such as the activation of indole by tryptophan synthase . Researchers can leverage this compound to access a diverse chemical space for screening campaigns and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H6BrF2N

Molecular Weight

246.05 g/mol

IUPAC Name

6-bromo-3-(difluoromethyl)-1H-indole

InChI

InChI=1S/C9H6BrF2N/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4,9,13H

InChI Key

OONXSJIAISPJGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 6-Bromo-3-(difluoromethyl)-1H-indole typically involves the bromination of 3-(difluoromethyl)-1H-indole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Bromo-3-(difluoromethyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form various oxidized products.

    Reduction Reactions: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to remove the bromine or difluoromethyl groups.

Scientific Research Applications

6-Bromo-3-(difluoromethyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and difluoromethyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

6-Bromo-3-methyl-1H-indole (CAS: 1219741-50-0)

  • Structure : Methyl group at the 3-position instead of difluoromethyl.
  • Properties : Lower molecular weight (226.11 g/mol vs. 232.03 g/mol for 6-Bromo-3-(difluoromethyl)-1H-indole) and reduced electronegativity due to the absence of fluorine.
  • Synthesis : Typically involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.

6-Bromo-3-(2-nitroethyl)-1H-indole

  • Structure : Nitroethyl group at the 3-position.
  • Properties : Higher polarity due to the nitro group, as evidenced by NMR shifts (δ 4.64 ppm for nitroethyl protons).
  • Synthesis : Achieved via nucleophilic substitution or Michael addition.
  • Bioactivity : Nitro groups are often prodrug motifs but may introduce toxicity concerns compared to the metabolically stable difluoromethyl group.

Halogen Variation: Bromo vs. Fluoro/Chloro Derivatives

7-Chloro-3-(difluoromethyl)-1H-indole

  • Structure : Chlorine at the 7-position instead of bromine at the 6-position.
  • Properties : Chlorine’s smaller atomic radius may reduce steric hindrance, while bromine’s higher polarizability enhances π-π stacking interactions.
  • Applications : Used in agrochemicals for its antifungal activity, suggesting positional halogen effects modulate biological target specificity.

6-Fluoro-1H-indole Derivatives

  • Structure : Fluorine at the 6-position.
  • Properties : Lower molecular weight (e.g., 6-Fluoro-2-oxo-2,3-dihydro-1H-indole: 209.17 g/mol) and increased metabolic stability due to fluorine’s electronegativity.
  • Bioactivity : Fluorine’s electron-withdrawing effects enhance binding to enzymes like kinases, contrasting with bromine’s bulkier profile.

Heterocyclic Substituents

6-Bromo-3-(1H-imidazol-5-yl)-1H-indole Derivatives

  • Structure : Imidazole ring at the 3-position (e.g., Compound 35 in ).
  • Properties : Increased hydrogen-bonding capacity (imidazole N-H) and higher molecular weights (~350–400 g/mol).
  • Bioactivity : Imidazole-containing analogs show promise as HIV-1 fusion inhibitors, highlighting the role of heterocycles in targeting viral entry.

Difluoromethyl vs. Other Fluorinated Groups

3-(Difluoromethyl) vs. 3-(Trifluoromethyl)

  • Properties : Difluoromethyl groups balance electronegativity and steric demands, whereas trifluoromethyl groups are bulkier and more lipophilic.
  • Synthesis : Difluoromethylation often requires specialized reagents like ClCF$2$H or BrCF$2$H, whereas trifluoromethyl groups are introduced via Umemoto or Togni reagents.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Substituent (Position) Key Properties
This compound 232.03 Br (6), CF$_2$H (3) High electronegativity, metabolic stability
6-Bromo-3-methyl-1H-indole 226.11 Br (6), CH$_3$ (3) Increased lipophilicity
7-Chloro-3-(difluoromethyl)-1H-indole 216.61 Cl (7), CF$_2$H (3) Enhanced antifungal activity
6-Fluoro-2-oxo-2,3-dihydro-1H-indole 209.17 F (6), ketone (2) Enzyme inhibition potential

Research Findings and Implications

  • Electron-Withdrawing Effects: The difluoromethyl group enhances binding to hydrophobic pockets in proteins, as seen in SH2 domain inhibitors.
  • Halogen Positioning : Bromine at the 6-position improves π-stacking in aromatic systems, whereas chlorine at the 7-position optimizes steric fit in agrochemical targets.
  • Metabolic Stability: Fluorinated analogs exhibit longer half-lives than non-fluorinated counterparts, critical for in vivo efficacy.

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